molecular formula C24H33F2N9O4S B610895 SN32976 CAS No. 1246202-11-8

SN32976

Cat. No.: B610895
CAS No.: 1246202-11-8
M. Wt: 581.6438
InChI Key: MKRQBWZUYRPLDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SN32976 is a potent and selective inhibitor of class I phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). It has shown significant activity against various PI3K isoforms, including PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ, as well as mTOR. This compound is particularly noted for its anticancer properties and high selectivity among other kinases .

Preparation Methods

The synthesis of SN32976 involves multiple steps, including the coupling of specific intermediates. The synthetic route typically starts with the preparation of key intermediates, followed by their coupling under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions while maintaining stringent quality control to ensure consistency and efficacy .

Chemical Reactions Analysis

SN32976 undergoes various chemical reactions, including:

Scientific Research Applications

SN32976 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool compound to study the PI3K/mTOR signaling pathway.

    Biology: Helps in understanding the role of PI3K/mTOR in cellular processes such as growth, proliferation, and survival.

    Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit key signaling pathways involved in tumor growth.

    Industry: Utilized in the development of new therapeutic agents targeting the PI3K/mTOR pathway

Mechanism of Action

SN32976 exerts its effects by selectively inhibiting class I PI3K and mTOR. It binds to the active sites of these enzymes, preventing their interaction with substrates and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis, particularly in cancer cells. The molecular targets of this compound include PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, and mTOR, with a preferential activity towards PI3Kα .

Comparison with Similar Compounds

SN32976 is compared with other pan PI3K inhibitors such as buparlisib, dactolisib, pictilisib, omipalisib, and ZSTK474. While these compounds also inhibit PI3K isoforms and mTOR, this compound is unique in its high selectivity for PI3Kα and sparing of PI3Kδ. This selectivity profile makes this compound a valuable tool in research and potential therapeutic applications .

Similar Compounds

  • Buparlisib
  • Dactolisib
  • Pictilisib
  • Omipalisib
  • ZSTK474

Properties

CAS No.

1246202-11-8

Molecular Formula

C24H33F2N9O4S

Molecular Weight

581.6438

IUPAC Name

2-[4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazin-1-yl]sulfonyl-N,N-dimethylethanamine

InChI

InChI=1S/C24H33F2N9O4S/c1-31(2)13-16-40(36,37)34-9-7-32(8-10-34)22-28-23(33-11-14-39-15-12-33)30-24(29-22)35-17-5-4-6-18(38-3)19(17)27-21(35)20(25)26/h4-6,20H,7-16H2,1-3H3

InChI Key

MKRQBWZUYRPLDM-UHFFFAOYSA-N

SMILES

CN(C)CCS(=O)(=O)N1CCN(CC1)C2=NC(=NC(=N2)N3C4=C(C(=CC=C4)OC)N=C3C(F)F)N5CCOCC5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SN32976;  SN 32976;  SN-32976

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-(difluoromethyl)-4-methoxy-1-{4-(4-morpholinyl)-6-[4-(vinylsulfonyl)-1-piperazinyl]-1,3,5-triazin-2-yl}-1H-benzimidazole (Example 3) (0.536 g, 1 mmol) and 40% aqueous dimethylamine (10 mL) in THF (200 mL) was warmed gently until a clear solution was obtained. After 15 min, the THF was removed under vacuum and the residue was diluted with water to give N-[2-({4-[4-[2-(difluoromethyl)-4-methoxy-1H-benzimidazol-1-yl]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]-1-piperazinyl}sulfonyl)ethyl]-N,N-dimethylamine: 1H NMR (CDCl3) δ 7.86 (dd, J=8.4, 0.6 Hz, 1H), 7.45 (t, JHF=53.5 Hz, 1H), 7.36 (t, J=8.2 Hz, 1H), 6.82 (d, J=7.8 Hz, 1H), 4.05 (s, 3H), 4.00 (m, 4H), 3.89 (m, 4H), 3.79 (m, 4H), 3.39 (m, 4H), 3.11 (dd, J=8.1, 6.4 Hz, 2H), 2.78 (dd, J=8.1, 6.4 Hz, 2H), 2.26 (s, 6H).
Name
2-(difluoromethyl)-4-methoxy-1-{4-(4-morpholinyl)-6-[4-(vinylsulfonyl)-1-piperazinyl]-1,3,5-triazin-2-yl}-1H-benzimidazole
Quantity
0.536 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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